molecular formula C38H28N2 B173164 N,N'-Di(naphthalen-2-yl)-n,n'-diphenylbenzene-1,4-diamine CAS No. 139994-47-1

N,N'-Di(naphthalen-2-yl)-n,n'-diphenylbenzene-1,4-diamine

Cat. No.: B173164
CAS No.: 139994-47-1
M. Wt: 512.6 g/mol
InChI Key: QVDYERLGSGAPKP-UHFFFAOYSA-N
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Description

N,N’-Di(naphthalen-2-yl)-n,n’-diphenylbenzene-1,4-diamine is an organic compound known for its application in organic light-emitting diodes (OLEDs). This compound is characterized by its unique structure, which includes naphthalene and phenyl groups attached to a benzene-1,4-diamine core. It is widely studied for its electronic properties and its role as a hole-transport material in OLEDs.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Di(naphthalen-2-yl)-n,n’-diphenylbenzene-1,4-diamine typically involves the reaction of naphthylamine and diphenylamine with benzene-1,4-diamine under controlled conditions. The reaction is often carried out in the presence of a catalyst such as palladium, and solvents like toluene or dimethylformamide (DMF) are used to facilitate the reaction .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: N,N’-Di(naphthalen-2-yl)-n,n’-diphenylbenzene-1,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N,N’-Di(naphthalen-2-yl)-n,n’-diphenylbenzene-1,4-diamine has several applications in scientific research:

Comparison with Similar Compounds

Comparison: N,N’-Di(naphthalen-2-yl)-n,n’-diphenylbenzene-1,4-diamine is unique due to its specific substitution pattern, which influences its electronic properties and stability. Compared to similar compounds, it offers a balance of high thermal stability and efficient hole-transport capabilities, making it a preferred choice in certain OLED applications .

Properties

IUPAC Name

1-N,4-N-dinaphthalen-2-yl-1-N,4-N-diphenylbenzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H28N2/c1-3-15-33(16-4-1)39(37-21-19-29-11-7-9-13-31(29)27-37)35-23-25-36(26-24-35)40(34-17-5-2-6-18-34)38-22-20-30-12-8-10-14-32(30)28-38/h1-28H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVDYERLGSGAPKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC5=CC=CC=C5C=C4)C6=CC7=CC=CC=C7C=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H28N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What are the properties of the polyamides synthesized using N,N'-Bis(4-aminophenyl)-N,N'-di-2-naphthyl-1,4-phenylenediamine and how do their structures influence these properties?

A: The synthesized polyamides are amorphous and demonstrate good solubility in various organic solvents, making them suitable for solution-casting into flexible and strong films. [] This solubility is attributed to the bulky, non-planar structure imparted by the N,N'-di-2-naphthyl-N,N'-diphenyl-1,4-phenylenediamine segment. [] These polymers exhibit moderately high thermal stability, with glass transition temperatures ranging from 247-289 °C. [] Interestingly, the polyamide synthesized with 1,4-cyclohexanedicarboxylic acid shows stronger fluorescence emission compared to those synthesized with aromatic dicarboxylic acids. This particular polyamide also exhibits a notable solvent effect on its fluorescence profile. []

Q2: How do the polyimides derived from N,N'-Bis(4-aminophenyl)-N,N'-di-2-naphthyl-1,4-phenylenediamine perform in terms of thermal stability and electrochemical behavior?

A: The polyimides synthesized using N,N'-Bis(4-aminophenyl)-N,N'-di-2-naphthyl-1,4-phenylenediamine display high thermal stability, with glass-transition temperatures between 288-329 °C and resistance to significant decomposition below 500 °C. [] This enhanced thermal stability is attributed to the rigid imide groups and bulky aromatic structure within the polymer backbone. [] Electrochemically, these polyimides exhibit well-defined and reversible redox couples during both p- and n-doping processes, demonstrating their potential for applications requiring multi-electrochromic behavior. []

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